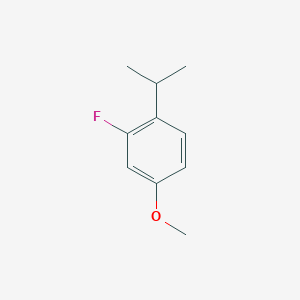

2-Fluoro-1-isopropyl-4-methoxybenzene

Description

Properties

IUPAC Name |

2-fluoro-4-methoxy-1-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJIACNUHDGPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609048 | |

| Record name | 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262414-96-9 | |

| Record name | 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Hydroxyl Group

A critical precursor in the synthesis is 3-fluorophenol, where the hydroxyl group is protected to prevent undesired side reactions. In a representative procedure:

-

Reagents : 3-Fluorophenol, potassium carbonate, 2-bromopropane.

-

Solvent : Acetonitrile, acetone, or tetrahydrofuran (THF).

-

Conditions : Heating at reflux for 6–12 hours.

This step yields 1-fluoro-3-isopropoxybenzene , confirmed by (δ 7.1 ppm, t, 1H; δ 6.63 ppm, dd, 1H). The isopropyl group serves as a temporary protecting group, which is later modified or retained depending on the target molecule.

Bromination

Electrophilic bromination introduces a bromine atom at the ortho position relative to the fluorine substituent:

The product, 1-bromo-2-fluoro-4-isopropoxybenzene , is isolated in 81.3% yield with 98.1% purity (HPLC). Key spectral data include resonances at δ 7.44–7.32 (m, 1H) and δ 4.46–4.42 (m, 1H).

Grignard Exchange and Aldehyde Formation

A Grignard reagent facilitates the introduction of a formyl group:

-

Reagents : Isopropyl magnesium chloride, dimethylformamide (DMF).

This step generates 2-fluoro-4-isopropoxybenzaldehyde with 91.2% purity (HPLC). The aldehyde functionality is pivotal for subsequent modifications, though further steps are required to achieve the target methoxy group.

Deprotection and Final Product

Removal of the isopropyl protecting group is achieved via boron trichloride-mediated deprotection, yielding 2-fluoro-4-hydroxybenzaldehyde . To convert this intermediate into this compound, additional steps such as methylation of the hydroxyl group or reductive alkylation may be employed, though specific protocols require further optimization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Efficiency

Comparative Analysis of Synthetic Pathways

Characterization and Quality Control

Critical analytical data for intermediates include:

Challenges and Limitations

Chemical Reactions Analysis

2-Fluoro-1-isopropyl-4-methoxybenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Scientific Research Applications

2-Fluoro-1-isopropyl-4-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 2-Fluoro-1-isopropyl-4-methoxybenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The isopropyl and methoxy groups can affect the compound’s hydrophobicity and electronic properties, further modulating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene (S-45)

Derived from 2-fluoro-1-isopropyl-4-methoxybenzene via iodination using Ag₂SO₄ and I₂ in MeOH, S-45 introduces an iodine atom at the para position relative to the methoxy group . Key differences include:

The iodine in S-45 enhances its utility in Suzuki-Miyaura or Ullmann-type couplings, whereas the fluorine in the parent compound stabilizes the aromatic ring against electrophilic attack .

Methoxy-Substituted Triazine Herbicides

Compounds like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a methoxy group but differ in core structure and application .

The triazine derivatives leverage the methoxy group for herbicidal activity, whereas the target compound’s fluorine and isopropyl groups make it more suited for pharmaceutical or materials chemistry intermediates.

Biological Activity

Overview

2-Fluoro-1-isopropyl-4-methoxybenzene, with the molecular formula C10H13FO, is an organic compound characterized by a fluorine atom, an isopropyl group, and a methoxy group attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activity and applications in medicinal chemistry.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Common methods include:

- Friedel-Crafts Alkylation : Benzene is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Nucleophilic Substitution : The methoxy group is introduced using methanol and a suitable base.

- Halogen Exchange : The fluorine atom is typically introduced through reactions with fluorinating agents like hydrogen fluoride.

The biological activity of this compound can be attributed to its interaction with various molecular targets, influenced by its unique substituents:

- Fluorine Atom : Participates in hydrogen bonding and other non-covalent interactions, enhancing binding affinity to enzymes and receptors.

- Isopropyl Group : Modulates hydrophobicity and steric effects, impacting the compound's overall biological profile.

- Methoxy Group : Affects electronic properties, further influencing interactions with biomolecules.

Anticancer Properties

Recent studies have explored the potential anticancer activity of this compound. For example, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. The following table summarizes findings related to the antiproliferative activity of related compounds:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (TNBC) | TBD | |

| 4-Methoxyphenyl-substituted TASIN | Various Cancer Cells | 0.126 | |

| 3-Methoxyphenyl analog | MCF7 | TBD |

Note: Specific IC50 values for this compound are yet to be determined (TBD) in available literature.

Enzyme Interaction Studies

The compound has also been investigated for its role in enzyme-substrate interactions. It serves as a probe in biochemical assays, providing insights into enzyme kinetics and mechanisms. The unique substituents allow it to engage with active sites of various enzymes, potentially leading to inhibition or modulation of enzymatic activity.

Case Study 1: Antiproliferative Activity

In a study focusing on the structure-activity relationship (SAR) of arylsulfonamides, it was noted that modifications similar to those found in this compound could enhance potency against cancer cells. The introduction of electron-withdrawing groups significantly affected the antiproliferative activity, indicating that similar strategies could be employed for optimizing this compound's efficacy .

Case Study 2: Enzyme Inhibition

Another study highlighted the potential of fluorinated compounds in inhibiting specific enzymes involved in cancer progression. Compounds structurally related to this compound exhibited varying degrees of inhibition against matrix metalloproteinases (MMPs), which are critical in tumor metastasis .

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-1-isopropyl-4-methoxybenzene, and what key reaction conditions influence yield and purity?

Q. How should researchers handle this compound to ensure safety during experiments?

- Methodological Answer : Use fume hoods and closed systems to prevent inhalation (Category 4 acute toxicity). Wear nitrile gloves, lab coats, and safety goggles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization. Store in airtight containers under nitrogen at 2–8°C to mitigate degradation. Firefighting requires CO₂ or dry chemical powder; water jets are unsuitable due to toxic fume risks .

Q. What analytical techniques are recommended for confirming the structure of this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR will show distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and methoxy protons (δ 3.8 ppm, singlet). <sup>19</sup>F NMR detects the fluorine atom at δ -110 to -120 ppm.

- MS : ESI-MS in positive ion mode should display [M+H]<sup>+</sup> at m/z 182.2 (calculated).

- IR : Stretching vibrations for C-F (~1200 cm⁻¹) and aromatic C-O (1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

Q. What strategies resolve contradictions in reported reaction yields for palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies often arise from catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), ligand effects (bulky ligands reduce side reactions), or solvent polarity. Systematically vary parameters using Design of Experiments (DoE):

Screen ligands (XPhos, SPhos) at 2–5 mol%.

Test solvents (toluene, THF) for optimal dielectric constant.

Monitor reaction progress via TLC or in-situ IR.

Reproduce literature protocols with strict anhydrous conditions and inert atmospheres. Discrepancies >10% warrant verification of starting material purity (HPLC) and catalyst activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.